Ribosamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2/t3-,4+,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZJRDIKDNXKIJ-LMVFSUKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318392 | |
| Record name | Ribosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532-19-4 | |
| Record name | Ribosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways Involving Ribosamine and Its Derivatives
De Novo Purine (B94841) Nucleotide Biosynthesis Pathway.
The de novo purine synthesis pathway is a multi-step process that leads to the formation of inosine (B1671953) monophosphate (IMP), a key precursor for adenine (B156593) and guanine (B1146940) nucleotides. This pathway initiates with a phosphorylated ribose molecule. libretexts.orgontosight.aiwikipedia.orgtaylorandfrancis.compixorize.com
Formation of 5-Phosphoribosylamine (PRA) as a Key Intermediate.
The synthesis of purine nucleotides fundamentally differs from that of pyrimidine (B1678525) nucleotides in that the purine base is constructed directly on the ribose ring. libretexts.org The starting material for this process is ribose 5-phosphate, which is converted to 5-phosphoribosyl-α-pyrophosphate (PRPP) by the enzyme ribose-phosphate pyrophosphokinase, utilizing ATP. libretexts.orgnews-medical.net PRPP is an activated form of ribose 5-phosphate, enabling the transfer of the phosphoribosyl group. pixorize.com The first committed step in de novo purine synthesis is the conversion of PRPP to 5'-phosphoribosylamine (PRA). wikipedia.orgnews-medical.netwikipedia.org This reaction involves the displacement of the pyrophosphate group on carbon 1 of PRPP by an amine group. libretexts.orgwikipedia.org PRA is a crucial intermediate, serving as the foundation upon which the purine ring is built. wikipedia.orgwikiwand.com PRA has a chemical formula of C₅H₁₂NO₇P and a molar mass of 229.125 g/mol . wikipedia.orgwikiwand.com It is a chemically labile compound with a half-life of 38 seconds at 37°C and pH 7.5. nih.govosti.gov
Table 1: Key Intermediates in Early Purine Biosynthesis
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | PubChem CID |
| Ribose 5-phosphate | C₅H₁₁O₈P | 230.110 | 77982 |
| 5-Phosphoribosyl pyrophosphate (PRPP) | C₅H₁₃O₁₄P₃ | - | 7339 |
| 5-Phosphoribosylamine (PRA) | C₅H₁₂NO₇P | 229.125 | 3082052 |
Catalytic Role of Amidophosphoribosyltransferase (PurF).
The formation of PRA from PRPP is catalyzed by the enzyme amidophosphoribosyltransferase, also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT). libretexts.orgwikipedia.orgebi.ac.uk This enzyme is the key regulatory point for purine synthesis. wikipedia.org Amidophosphoribosyltransferase catalyzes the transfer of the amide nitrogen from glutamine to PRPP, releasing glutamate (B1630785) and pyrophosphate. wikipedia.orgwikipedia.orgwikipedia.orgebi.ac.uk The enzyme has two functional domains: an N-domain that hydrolyzes glutamine to produce ammonia (B1221849), and a C-domain that catalyzes the reaction between ammonia and PRPP to form PRA. wikipedia.orgebi.ac.ukusda.gov The ammonia produced in the glutaminase (B10826351) domain is channeled through a 20 Å channel to the phosphoribosyltransferase domain. wikipedia.org The catalytic mechanism involves a nucleophilic attack by a catalytic cysteine in the glutaminase domain and the displacement of pyrophosphate by ammonia in the PRTase domain. wikipedia.orgebi.ac.uk In some organisms, like Bacillus subtilis and chicken, the enzyme is synthesized with a pro-peptide that is cleaved off. ebi.ac.uk Escherichia coli and Bacillus subtilis amidophosphoribosyltransferase enzymes are homologous but differ in that the B. subtilis enzyme contains a non-catalytic [4Fe-4S] cluster, which is a site for oxidative inactivation. usda.gov
Subsequent Transformations within Inosine Monophosphate (IMP) Production.
Following the formation of PRA, a series of enzymatic reactions sequentially build the purine ring structure onto the ribose-phosphate. libretexts.orgwikipedia.org PRA is converted to glycinamide (B1583983) ribonucleotide (GAR) in a reaction catalyzed by phosphoribosylamine-glycine ligase (GAR synthetase), which requires ATP, glycine, and PRA. wikipedia.orgwikipedia.orgwikiwand.com Due to the lability of PRA, it has been suggested that it is channeled directly from amidophosphoribosyltransferase to GAR synthetase in vivo. wikipedia.org The pathway continues with the addition of a formyl group, followed by the addition of an amine group from glutamine, cyclization to form the imidazole (B134444) ring, carboxylation, addition of aspartate, release of fumarate, addition of another formyl group, and a second cyclization to form the complete purine ring system, yielding inosine monophosphate (IMP). libretexts.orgwikipedia.orgnih.gov IMP is the first purine nucleotide formed and serves as a branch point for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). libretexts.orgwikipedia.orgnih.govwikipedia.org
Contribution of the Pentose (B10789219) Phosphate (B84403) Pathway to Ribose-5-Phosphate (B1218738) Generation.
Ribose 5-phosphate, the initial precursor for PRPP synthesis in the de novo purine biosynthesis pathway, is primarily generated by the pentose phosphate pathway (PPP). news-medical.netwikipedia.orgwikipedia.orgnih.govkhanacademy.org The PPP is a metabolic pathway that runs parallel to glycolysis and is a crucial source of NADPH and pentose sugars. wikipedia.orgwikipedia.orgnih.gov The oxidative phase of the PPP converts glucose 6-phosphate into ribulose 5-phosphate, producing NADPH in the process. wikipedia.orgwikipedia.orgnih.govkhanacademy.org Ribulose 5-phosphate can then be reversibly isomerized to ribose 5-phosphate by the enzyme ribose-5-phosphate isomerase. wikipedia.orgkhanacademy.org The non-oxidative phase of the PPP involves the interconversion of sugars, and can also lead to the production of ribose 5-phosphate from glycolytic intermediates. wikipedia.orgnih.govkhanacademy.org The production of ribose 5-phosphate by the PPP is essential for providing the sugar backbone required for nucleotide synthesis. wikipedia.orgnih.govfishersci.no
Table 2: Key Compounds in Ribose 5-Phosphate Generation
| Compound Name | Chemical Formula | PubChem CID |
| Glucose 6-phosphate | C₆H₁₃O₉P | 6503 |
| Ribulose 5-phosphate | C₅H₁₁O₉P | 14718 |
| Ribose 5-phosphate | C₅H₁₁O₈P | 77982 |
| NADPH | C₂₁H₃₀N₇O₁₇P₃ | 5885 |
Chemical Synthesis and Derivatization Strategies of Ribosamine and Its Analogs
Methodologies for the Total Synthesis of D- and L-Ribosamine.
The total synthesis of both D- and L-ribosamine involves constructing the ribose sugar ring with the specific incorporation of an amino group. While detailed, universally applicable synthetic routes for the total synthesis of free D- and L-ribosamine as standalone compounds are not extensively detailed in the provided search results, the synthesis of ribosamine derivatives and related amino sugars is discussed. For instance, a one-pot method for synthesizing bicyclic sugar oxazolidinone derivatives of D-ribosamine from D-glucosamine has been reported. This approach involves a pyranose to furanose conversion and concomitant cyclization. rsc.org Another study describes the synthesis of 5-thio-D-ribopyranose from D-ribono-1,4-lactone through different approaches involving halogenation, thiol group introduction, reduction, and deprotection steps. nih.gov
The synthesis of amino sugars in general can be achieved through strategies such as the functionalization of glycals at the C2 position, often using azides followed by reduction. wikipedia.org Nucleophilic displacement reactions can also be employed, although their success depends on the nucleophile, leaving group, and the site of displacement on the sugar ring. wikipedia.org
Regioselective and Stereoselective Derivatization at Amino and Hydroxyl Centers.
This compound possesses both amino and hydroxyl functional groups, offering multiple sites for chemical modification. Achieving regioselectivity (modification at a specific site) and stereoselectivity (formation of a specific spatial arrangement) is paramount in synthesizing well-defined this compound analogs.
Derivatization at hydroxyl groups is a common strategy in carbohydrate chemistry, with various methods available for functionalization, including oxidation and C-H functionalization. researchgate.net The presence of vicinal diols in sugars can be stabilized by compounds like borate, which is relevant in the abiotic synthesis of sugars. libretexts.org Regioselective alkylation of metal complexes of monosaccharides has been explored, showing that certain metal chelates can enhance regioselectivity in reactions like methylation. epdf.pub
Functionalization of amino groups is also a critical aspect of organic synthesis, particularly in peptide chemistry, where protecting groups are widely used to prevent undesired reactions. libretexts.org Various reagents and strategies exist for introducing functional groups onto amine centers. mdpi.com, oatext.com, mdpi.com, rsc.org
Specific to this compound-containing structures, studies on aminoglycoside derivatives have involved modifications to the this compound ring (ring III). These modifications, such as the introduction of a chiral methyl group at the C5'' position, have been shown to influence biological activity and toxicity. glyco.ac.ru, researchgate.net, researchgate.net, researchgate.net Stereoselective addition reactions have been developed to introduce substituents at specific positions of ribofuranoside derivatives. researchgate.net
Synthetic Approaches to this compound-Containing Glycoconjugates.
Glycoconjugates containing this compound are of interest due to their potential biological roles. The synthesis of such molecules involves forming glycosidic linkages between this compound (or a this compound derivative) and other molecules, such as proteins, lipids, or other carbohydrates.
General approaches to synthesizing glycans and glycoconjugates include both chemical and enzymatic methods. nih.gov Chemical synthesis allows for obtaining homogeneous glycans in larger quantities compared to biological systems. nih.gov A key challenge in glycan synthesis is the stereospecific formation of glycosidic bonds, resulting in either α- or β-linkages. nih.gov Various methods exist to control this stereochemistry. nih.gov
This compound itself is an amino sugar that can be incorporated into glycoconjugates. google.com, google.com Examples of glycoconjugates mentioned in the context of this compound include pharmaceutical dopamine (B1211576) glycoconjugates. google.com, google.com The synthesis of complex glycoconjugates can employ strategies like synthetic cassettes in tandem with enzymatic elaboration. nih.gov
Incorporation of this compound Moieties into Complex Molecular Architectures.
This compound or its derivatives can be incorporated as building blocks into more complex molecular architectures, such as natural products or designed synthetic molecules.
Natural products often feature complex structures, and their synthesis, including the incorporation of sugar moieties like this compound, can be challenging. nih.gov, frontiersin.org, rsc.org Convergent synthesis strategies, where several pieces of a complex molecule are synthesized separately and then combined, can improve the efficiency of multi-step synthesis, particularly for large and symmetric molecules. wikipedia.org This approach is used in the synthesis of complex molecules and involves fragment coupling. wikipedia.org
Studies on aminoglycoside antibiotics, which contain this compound as a structural unit, illustrate the incorporation of this compound into complex natural product-like structures. researchgate.net, researchgate.net Modifications to the this compound ring within these pseudotrisaccharide structures have been explored to develop derivatives with altered biological properties. glyco.ac.ru, researchgate.net, researchgate.net, researchgate.net The design and synthesis of novel aminoglycoside derivatives with enhanced properties demonstrate the incorporation of modified this compound moieties into complex frameworks. researchgate.net
Non-Enzymatic Formation of this compound and Related Amino Sugar Derivatives.
The possibility of the non-enzymatic, or abiotic, formation of sugars and amino sugars under prebiotic conditions is a topic of interest in the context of the origin of life.
While the abiotic synthesis of sugars like ribose from precursors such as formaldehyde (B43269) has been studied, achieving selective formation of specific sugars in good yield remains a challenge. researchgate.net Ribose would likely have been a minor component in a complex mixture of sugars formed abiotically. nih.gov
Studies have explored the selective derivatization and sequestration of ribose from prebiotic mixtures using reactions with compounds like cyanamide, which forms a stable bicyclic adduct with ribose. nih.gov This reaction is notably faster with ribose compared to other sugars and can lead to the spontaneous crystallization of the adduct. nih.gov
The abiotic synthesis of amino acids and sugars has been investigated, with some building blocks found in meteorites. libretexts.org However, sugars, nucleosides, and nucleobases are generally not thermodynamically favored to form at appreciable levels under a wide range of temperatures in some proposed prebiotic scenarios. frontiersin.org, nih.gov Despite this, selective non-enzymatic synthesis of ribose from formaldehyde, metal salts, and clays (B1170129) has been demonstrated, with metal-doped clay potentially acting as a selective platform. rsc.org
The non-enzymatic formation of peptide bonds has also been studied, suggesting possible routes for the formation of amide linkages under prebiotic conditions. usm.edu While this relates to amino acids, it provides context for non-enzymatic reactions involving amine and hydroxyl/carboxyl groups, which are relevant to amino sugars.
Molecular Mechanisms and Biological Roles in Defined Cellular Systems
Intracellular Roles in Nucleotide and Nucleic Acid Metabolism
Nucleotides, composed of a nitrogenous base, a pentose (B10789219) sugar (ribose or deoxyribose), and one or more phosphate (B84403) groups, are the building blocks of DNA and RNA lsuhsc.eduwikipedia.org. They are crucial for energy transfer, cell signaling, and as cofactors in enzymatic reactions wikipedia.org. Nucleotide metabolism involves complex de novo synthesis pathways and salvage pathways that recycle nucleosides and nucleobases nih.govnih.govfrontiersin.org.
While ribose is directly incorporated into ribonucleotides, the role of ribosamine in these central metabolic pathways is less direct and often involves its incorporation into modified nucleotides or its influence on enzyme activity within these pathways. Nucleotide biosynthesis, particularly the de novo pathway, is an energy-intensive process tightly regulated at multiple levels, including transcriptional control and allosteric regulation of enzymes nih.gov. The activated form of ribose used in nucleotide biosynthesis is 5-phosphoribose-1-pyrophosphate (PRPP), derived from ribose-5-phosphate (B1218738) from the pentose phosphate pathway nih.gov. This compound's structural difference from ribose suggests it would not directly substitute for ribose in the standard PRPP synthesis or subsequent nucleotide formation without specific enzymatic recognition or modification. However, studies on amino sugars in general indicate their involvement in the synthesis of various complex carbohydrates found in cell walls and glycoproteins, often as nucleotide-sugar conjugates annualreviews.org. This suggests potential roles for this compound, or its derivatives, in the synthesis of modified nucleotides that serve as precursors for other cellular components, rather than canonical DNA or RNA.
Mechanistic Studies of Enzyme Inhibition and Modulation by this compound-Related Compounds
This compound derivatives have been investigated for their potential to modulate enzyme activity, often acting as inhibitors. Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, uncompetitive, and mixed inhibition, depending on how the inhibitor interacts with the enzyme and substrate longdom.orgpatsnap.comnih.govlibretexts.org. Competitive inhibitors typically resemble the substrate and bind to the enzyme's active site, blocking substrate binding patsnap.comlibretexts.org. Non-competitive inhibitors bind to a distinct site (allosteric site), causing conformational changes that reduce catalytic activity longdom.orglibretexts.org. Uncompetitive inhibitors bind only to the enzyme-substrate complex longdom.org.
Studies on amino sugar derivatives, including those related to this compound, have shown their ability to inhibit enzymes involved in various metabolic processes. For instance, some nucleoside antibiotics, which can be considered this compound-related compounds due to the presence of a modified sugar and a base-like structure, target enzymes involved in cell wall biosynthesis in bacteria and fungi psu.edu. While the specific inhibitory mechanisms of this compound itself on key enzymes in nucleotide or nucleic acid metabolism are not extensively detailed in the provided search results, the broader context of amino sugar derivatives as enzyme modulators is established. The effectiveness of an inhibitor depends on its binding affinity (Ki) and its interaction with the enzyme's active or allosteric sites longdom.orgnih.gov.
Interactions with Ribosomal Complexes and Translational Machinery
Ribosomes are complex molecular machines responsible for protein synthesis, translating mRNA into polypeptide chains youtube.comwikipedia.orgpressbooks.pub. They are composed of ribosomal RNA (rRNA) and numerous ribosomal proteins, assembled into two subunits wikipedia.orgpressbooks.pub. The process of translation involves the binding of mRNA and tRNAs to specific sites (A, P, and E sites) on the ribosome pressbooks.pub.
Some this compound-related compounds, particularly aminoglycoside antibiotics, are known to interact with ribosomal complexes and interfere with translational machinery researchgate.netresearchgate.net. Aminoglycosides bind to ribosomal RNA, primarily in the decoding region of the small ribosomal subunit, disrupting the fidelity of translation and inducing premature termination codon readthrough researchgate.netresearchgate.net. For example, gentamicin (B1671437), an aminoglycoside, binds in the major groove of RNA, with specific interactions directed by its different rings researchgate.net. This interaction can lead to miscoding and translational inhibition researchgate.net. Modified aminoglycosides are being developed to enhance readthrough ability while reducing toxicity researchgate.netresearchgate.net. While this compound itself is not an aminoglycoside, the sugar component of aminoglycosides is often a modified sugar, highlighting the potential for amino sugars to interact with the ribosome. Research on the interactions of specific this compound derivatives with ribosomal components could provide insights into their potential to modulate protein synthesis.
Structural and Energetic Aspects of Ribose-Nucleobase Stacking Interactions within RNA
The structure and function of RNA are heavily influenced by non-covalent interactions, including base pairing and base stacking encyclopedia.pubbiorxiv.orgoup.com. Base stacking involves the favorable interactions between the aromatic rings of adjacent or nearby nucleobases encyclopedia.pubbiorxiv.org. In addition to base-base stacking, interactions between the ribose sugar and nucleobases also contribute to RNA structure and stability encyclopedia.pubresearchgate.netnih.gov. These ribose-nucleobase stacking interactions, including lone pair-π stacking between the O4' atom of the ribose and the nucleobase ring, are widespread in structured RNA molecules and are found in various motifs beyond regular stems oup.comnih.gov.
Influence of this compound Derivatives on Specific Cellular Pathways in vitro
Research using in vitro cellular systems allows for controlled investigation into the effects of this compound derivatives on specific cellular pathways. These studies can reveal how these compounds influence processes like cell cycle progression, DNA repair, and signaling pathways.
For example, studies on inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and other cellular processes, have used compounds that can influence cell cycle arrest in vitro. While not directly this compound derivatives, these studies illustrate how small molecules can modulate specific pathways like the ATR and Chk1-dependent S-phase checkpoint nih.gov. The influence of this compound derivatives on cellular pathways would depend on their ability to interact with key proteins or molecules within those pathways. Given the potential for this compound-related compounds to interact with enzymes and ribosomal machinery, in vitro studies could explore their effects on protein synthesis rates, cell proliferation, or specific signaling cascades. The design of modified glycosylamine derivatives for various applications, including potential medicinal uses, highlights the interest in understanding their effects on biological systems at the cellular level researchgate.net.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 123799 |
| Ribose | 5770 |
| Adenosine (B11128) Triphosphate (ATP) | 5957 |
| Guanine (B1146940) | 685 |
| Adenine (B156593) | 190 |
| Cytosine | 597 |
| Uracil | 1146 |
| Thymine | 1135 |
| Gentamicin | 3467 |
| Malonate | 868 |
| Succinate | 1110 |
| Caffeine | 2519 |
| 4-amino-1,8-naphthalimide (4-AN) | 2048 |
| ELX-02 | 135639981 |
Data Tables
Based on the search results, detailed quantitative data tables specifically focusing on this compound's direct interactions are limited. However, the information on ribose-nucleobase stacking interactions provides some quantitative context regarding their occurrence in RNA structures.
Table 1: Occurrence of Ribose-Nucleobase Stacking Interactions in Non-Redundant RNA Structures (Resolution ≤ 3.0 Å) researchgate.net
| Nucleobase | Number of Occurrences | Percentage of Nucleobases Involved |
| Adenine | 1124 | >50% nih.gov |
| Guanine | 426 | - |
| Cytosine | 260 | - |
| Uracil | 205 | - |
Note: The percentages for Guanine, Cytosine, and Uracil were not explicitly provided in the search result snippet researchgate.net, only the total counts.
Advanced Analytical and Structural Biology Methodologies in Ribosamine Research
Spectroscopic Techniques for Comprehensive Structural Elucidation (NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for determining the chemical structure of ribosamine and this compound-containing compounds. NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule, while MS offers precise molecular weight determination and fragmentation patterns that aid in identifying structural subunits and post-translational modifications.
NMR spectroscopy is a powerful method for investigating the structure and dynamics of various molecular systems, including nucleic acids and proteins. cas.cz It can provide near-atomic resolution characterization of molecular structure, dynamics, and exchange processes across a wide range of timescales. nih.gov Solution-state NMR studies can reveal the presence of flexible regions within large macromolecular complexes like ribosomes, complementing techniques such as X-ray crystallography and cryo-electron microscopy which primarily characterize rigid cores. nih.gov For structural elucidation of organic compounds, NMR spectroscopy, often in combination with high-resolution mass spectrometry, forms a basic set of methods. researchgate.netrsc.org Two-dimensional NMR experiments are commonly used to determine the qualitative and quantitative composition of unknown compounds. researchgate.net
Mass spectrometry allows for the sensitive and direct characterization of biological macromolecules, including RNA. nih.gov It can be used to sequence, quantify, and chemically analyze RNAs, and is particularly well-suited for characterizing RNAs associated with ribonucleoprotein complexes. nih.gov Tandem MS (MS/MS) is frequently employed to sequence proteins and oligonucleotides by analyzing fragmentation patterns. thermofisher.com This technique is crucial for identifying structural modifications. For example, mass spectrometry profiling analysis has enabled the identification of new modifications in ribosomal RNA. researchgate.net LC-MS/MS, which combines liquid chromatography with tandem mass spectrometry, is used for analyzing peptides and identifying modification sites. biorxiv.orgthermofisher.com
Chromatographic Separations for Isomer Resolution and Quantitative Analysis (HPLC, UPLC, CE)
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE) are essential for separating this compound from complex mixtures, resolving structural isomers, and quantifying its presence. These methods leverage differences in chemical properties to achieve separation.
HPLC is a widely used technique for the separation and analysis of various compounds. rsc.org It can be used for the analysis of sugars like D-ribose. sielc.comhelixchrom.comshodex.com For instance, a high-throughput HPLC method with evaporative light-scattering detection was developed to analyze ribose and ribitol (B610474) in enzymatic reactions, achieving separation in 2.3 minutes. nih.gov A C18 guard column can be used as an online filter to clean up complex sample matrices before injection. nih.gov
UPLC offers faster separation times and improved resolution compared to traditional HPLC due to smaller particle sizes. sielc.comwaters.comnih.gov UPLC-MS/MS can be used for evaluating the reliability of immunoassays designed to detect compounds like gentamicin (B1671437) residues, which contain a this compound ring. researchgate.net UPLC-MS methods have been developed for the efficient separation of modified ribonucleosides, including positional isomers, in complex biological samples within short run times. nih.gov
Capillary Electrophoresis (CE) is another powerful separation technique that can be used for resolving molecules based on their charge and size. A CE method has been developed for the separation of ribose enantiomers, allowing for the detection of low percentages of one enantiomer in the presence of the other. nih.gov
Biophysical Approaches for Characterizing Molecular Interactions
Biophysical methods provide insights into the interactions between this compound-containing molecules and their binding partners, such as proteins or nucleic acids. These techniques can quantify binding affinities, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR) for Kinetic Binding Studies
Surface Plasmon Resonance (SPR) is a widely used optical technique for studying biomolecular interactions in real-time without the need for labeling. springernature.comnih.govaffiniteinstruments.comsygnaturediscovery.comnih.gov SPR measures changes in the refractive index near a sensor surface when a mobile molecule (analyte) binds to an immobilized molecule (ligand). springernature.comnih.govaffiniteinstruments.comnih.gov This allows for the measurement of binding affinities, association rates (kon), and dissociation rates (koff), providing crucial kinetic information. nih.govsygnaturediscovery.comnih.gov SPR is particularly useful for studying highly dynamic complexes. nih.govnih.gov
Single-Molecule Biophysics for Dynamic Interaction Analysis
Single-molecule biophysics techniques, such as optical tweezers and single-molecule fluorescence, allow for the investigation of the dynamics and conformational changes of individual molecules. amolf.nlnih.govcolorado.eduau.dk These methods overcome the averaging inherent in ensemble experiments, providing access to distributions in molecular properties and real-time dynamics. nih.gov While not providing atomic resolution for large molecules, single-molecule techniques excel at probing detailed structural distributions and stochastic dynamics. nih.gov They can be used to visualize real-time molecular activity and detect conformational changes. amolf.nlelifesciences.org Combined single-molecule techniques, such as force spectroscopy and Förster resonance energy transfer (smFRET), can simultaneously report on different structural changes during processes like folding and ligand binding. elifesciences.org
High-Resolution Structural Biology of this compound-Containing Biomolecules (X-ray Crystallography, Cryo-EM)
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for determining the three-dimensional structures of biomolecules at high resolution, including those that incorporate this compound. These methods provide static snapshots of molecular structures, revealing the precise arrangement of atoms.
X-ray crystallography has historically been a primary method for determining the atomic structures of biological macromolecules, including ribosomal subunits. harvard.edu Cryo-EM has emerged as a predominant structural method for studying large macromolecular complexes like ribosomes in atomic detail, largely due to advances in detector technology and computational methods. harvard.edunih.govnih.govcolumbia.edu Cryo-EM allows visualization of macromolecules in their native state and, combined with 3D reconstruction, can be used to study macromolecular interactions and conformational changes. nih.govelifesciences.org Cryo-EM structures have provided insights into the function of ribosomes from various biological sources and in different functional states. harvard.edu Ribosomal samples for cryo-EM can be prepared with small-molecule drugs, and the technique removes the need for crystallization, which can be challenging for some complexes. harvard.edu Cryo-EM studies have been used to investigate the structural changes in ribosomes during translation termination and the interaction of release factors. elifesciences.org
Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Insights
Computational chemistry and molecular dynamics (MD) simulations are valuable tools for complementing experimental data, providing mechanistic insights, and exploring the dynamic behavior of this compound and this compound-containing systems.
Molecular dynamics simulations generate time series of structures, providing a "molecular movie" of a biomolecular complex and its environment. mpg.de These simulations can provide information on dynamics and energetics, bridging the gap between static structural data and kinetic information from experiments. nih.gov MD simulations have been used to model high-resolution cryo-EM reconstructions, producing all-atom models consistent with experimental density. nih.gov They are particularly useful for describing processes like tRNA translocation, the behavior of small molecules in the ribosomal tunnel, and putative mechanisms of allosteric signaling. nih.gov MD simulations can complement X-ray crystallography and cryo-EM by providing time-resolved trajectories at atomistic resolution, which are difficult to obtain experimentally for large complexes like the ribosome. researchgate.net Coarse-grained MD simulations offer computational efficiency, allowing access to longer timescales. mpg.de MD simulations have been applied to study the interactions of aminoglycosides, which contain a this compound ring, within the ribosomal A site. researchgate.net
Evolutionary and Comparative Biochemistry of Ribosamine and Amino Sugars
Phylogenetic Distribution and Conservation of Ribosamine-Related Pathways Across Organisms
Metabolic pathways, including those involving amino sugars, exhibit "descent with modification" throughout evolution, suggesting that similar pathways in different organisms inherited traits from hypothetical ancestral pathways oup.com. The phylogenetic distribution of metabolic pathways can be inferred through comparative analysis of enzymatic functions and genomic data oup.complos.orgresearchgate.net.
While specific detailed information on the phylogenetic distribution of this compound-specific pathways across a wide range of organisms is not extensively covered in the search results, the broader context of amino sugar metabolism provides relevant insights. Enzymes involved in the synthesis and degradation of common amino sugars like glucosamine (B1671600) (GlcN) and N-acetylglucosamine (GlcNAc) are highly conserved across bacteria, although their regulatory mechanisms have diverged during evolution karger.com. For instance, Escherichia coli and Bacillus subtilis, model organisms for Gram-negative and low GC Gram-positive bacteria respectively, both utilize NagA and NagBI enzymes for amino sugar degradation, despite differences in growth efficiency on specific amino sugars and the presence of unique operons in B. subtilis karger.com.
The evolution of nucleotide-diphospho-sugar interconversion enzymes (NSEs), which are crucial for the synthesis of diverse polysaccharides and glycoconjugates, has been studied across different kingdoms. Phylogenetic analyses suggest that different NSE families originated from distinct progenitor genes that diverged in ancient prokaryotes before the evolution of eukaryotes plos.org. These enzymes are widely found in plants and algae, which have carbohydrate-rich cell walls, but are sporadically present in animals, fungi, and other eukaryotes with different cell wall compositions or lacking cell walls plos.org. This indicates a conservation of these pathways in organisms where amino sugars and their derivatives play significant structural roles.
Studies on the phylogenetic distribution of other enzyme families involved in metabolism, such as ribonucleases and enzymes in nitrogen cycling pathways, also highlight varying degrees of conservation and diversification across bacterial, archaeal, and eukaryotic lineages plos.orgresearchgate.netnih.gov. While some enzymes are highly conserved, truly universal enzymes are rare nih.gov. The presence or absence of specific metabolic pathways and the enzymes involved can vary significantly depending on an organism's ecological niche and evolutionary history karger.comresearchgate.net.
Comparative Enzymology of Amino Sugar Biosynthesis and Degradation
The enzymes involved in amino sugar biosynthesis and degradation demonstrate both conserved mechanisms and notable variations across different organisms. Aminotransferases (ATs), a large family of enzymes that catalyze transamination reactions, play central roles in nitrogen metabolism and are ubiquitous across all kingdoms of life nih.govpnas.org. These enzymes are often involved in the synthesis and degradation of amino acids, which can be linked to amino sugar metabolism oup.comnih.govasm.orgtandfonline.commdpi.comresearchgate.net.
In the context of amino sugar metabolism, enzymes like glutamine-fructose-6-phosphate amidotransferases (GFAT) are key in the biosynthesis of hexosamine precursors by transferring an amino group from glutamine to fructose-6-phosphate. While not specifically focused on this compound, the enzymology of other amino sugar pathways, such as those for glucosamine and N-acetylglucosamine, provides a comparative framework. The enzymes NagA and NagBI are involved in the degradation of these amino sugars in bacteria karger.com.
Comparative genomics of enzymes in flavor-forming pathways from amino acids in lactic acid bacteria (LAB) reveals that different aminotransferases can exhibit activity towards various amino acids, including branched-chain amino acids, aromatic amino acids, and methionine asm.org. This promiscuity or overlapping substrate specificity among enzymes is a recurring theme in the evolution of metabolic pathways pnas.orgnih.gov.
The biosynthesis of complex molecules containing amino sugars, such as the ribosylated glycyl-uridine disaccharide core of peptidyl nucleoside antibiotics like muraymycins, involves a series of enzymatic steps catalyzed by various transferases and other enzymes nih.gov. In the muraymycin pathway, enzymes like Mur16 (a dioxygenase), Mur17 (a transaldolase), Mur20 (an aminotransferase), Mur26 (a pyrimidine (B1678525) phosphorylase), and Mur18 (a nucleotidylyltransferase) work sequentially to assemble the disaccharide core starting from uridine (B1682114) monophosphate (UMP) nih.gov. Mur20, an aminotransferase in this pathway, shows a preference for L-tyrosine as an amino donor, highlighting the specificity that can evolve within these enzyme families nih.gov.
The study of D-amino acid metabolism also provides insights into the diversity of enzymes involved in amino sugar-related processes, as some amino sugars exist in D- isomeric forms. Enzymes like racemases, transaminases, oxidoreductases, and dehydrogenases are involved in the biosynthesis, degradation, or modification of D-amino acids and their derivatives, sometimes exhibiting broad substrate specificity tandfonline.com.
Evolutionary Trajectories and Functional Divergence of this compound-Containing Molecules
The evolutionary trajectories of metabolic pathways and the functional divergence of the molecules they produce are shaped by processes such as gene duplication, neofunctionalization, and horizontal gene transfer pnas.orgroyalsocietypublishing.orgnih.govbiorxiv.org. The evolution of biosynthetic pathways is often thought to occur through the recruitment of existing enzymes, potentially via retro-evolution or by "jumps" involving multifunctional enzymes nih.gov.
This compound-containing molecules, such as components of nucleotides and certain antibiotics, have likely evolved through the modification and repurposing of existing metabolic pathways. The involvement of this compound in nucleotide synthesis suggests a deep evolutionary history, potentially linked to the RNA world hypothesis, where RNA played central roles in both genetics and catalysis wikipedia.orgmdpi.com. Early ribonucleoprotein (RNP) complexes, involving RNA and short peptides, may have been precursors to modern protein enzymes and ribosomes, which are responsible for protein synthesis involving amino acids wikipedia.orgmdpi.comquora.comwikipedia.org.
Functional divergence among enzyme families, including aminotransferases, has been analyzed across the tree of life pnas.orgnih.gov. This divergence can lead to changes in substrate specificity, catalytic rates, and regulatory mechanisms, contributing to the evolution of diverse metabolic capabilities in different organisms pnas.orgnih.gov. Gene duplication is considered a key mechanism in the evolution of metabolic pathways, allowing for the diversification of enzyme function while conserving original functions pnas.orgroyalsocietypublishing.orgbiorxiv.org. Following duplication, some enzyme isoforms may evolve to optimize the production of specific metabolites, leading to the diversification of secondary metabolism and adaptation to different ecological niches royalsocietypublishing.orgbiorxiv.org.
The biosynthesis of complex natural products, such as antibiotics containing amino sugars, can involve the evolution of assembly-line biosynthetic pathways through mechanisms like gene duplication and intragenomic recombination, leading to pathway bifurcation and the production of structurally diverse molecules biorxiv.org. This highlights how the evolutionary trajectories of enzymes and pathways can lead to the functional divergence of the molecules they produce, resulting in a wide array of this compound-containing compounds with varied biological roles.
Underground metabolism, involving promiscuous enzymes, can also facilitate the evolution of novel pathways by providing alternative routes for the synthesis of essential metabolites nih.gov. This metabolic plasticity allows organisms to bypass disrupted pathways and can serve as a starting point for the evolution of new biosynthetic routes nih.gov.
Future Perspectives and Emerging Research Avenues in Ribosamine Science
Exploration of Novel Biological Roles in Underexplored Prokaryotic and Eukaryotic Systems.
Initial studies have laid the groundwork for understanding the fundamental roles of amino sugars, but the specific functions of ribosamine in a wide array of prokaryotic and eukaryotic systems remain largely uncharted territory. Future research is expected to delve into microbial physiology, exploring how this compound may contribute to cell wall biosynthesis, intercellular communication, and biofilm formation in bacteria and archaea. In eukaryotes, investigations are anticipated to focus on the potential involvement of this compound in signaling pathways, immune responses, and as a component of more complex glycoconjugates that have yet to be fully characterized. The exploration of these diverse biological contexts holds the potential to uncover previously unknown functions of this compound.
Development of Innovative Synthetic Methodologies for Structurally Complex this compound Derivatives.
The chemical synthesis of this compound and its derivatives is a critical area for advancing research. While foundational methods exist, the development of more efficient and stereoselective synthetic routes is a key objective. Future work will likely focus on creating structurally complex derivatives to probe biological systems with greater precision. This includes the synthesis of labeled this compound analogs for metabolic tracking and the creation of derivatives with modified functional groups to investigate structure-activity relationships. Innovations in synthetic chemistry will be instrumental in providing the molecular tools necessary to elucidate the functions of this compound. A notable mention in the literature is N-acetyl this compound, which has been considered in the design of pro-drugs. researchgate.net
Integration of Multi-Omics Data (Metabolomics, Proteomics) for Systems-Level Understanding.
A systems-level understanding of this compound's role in biology will require the integration of multiple "omics" datasets. Metabolomics can provide a quantitative analysis of this compound and its downstream metabolites within a cell or organism, offering a snapshot of its metabolic state. nih.govnih.gov Proteomics can identify proteins that bind to or are modified by this compound or its derivatives, revealing its interaction partners and potential regulatory functions. nih.govnih.gov By combining these datasets, researchers can build comprehensive models of how this compound is integrated into the broader metabolic and signaling networks of an organism. This multi-omics approach will be crucial for moving beyond the study of individual components to a more holistic understanding of this compound's biological impact.
Advanced Methodologies for Investigating this compound's Role in Complex Biological Networks.
Understanding how this compound functions within the intricate web of biological networks requires the application of advanced analytical methodologies. Techniques in network biology can be used to map the interactions of this compound and its associated proteins within the context of larger protein-protein interaction and metabolic networks. nih.govmdpi.com The development of chemical probes based on this compound could enable the identification of its binding partners in living cells. Furthermore, advancements in analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy will be essential for detecting and quantifying this compound and its modified forms in complex biological samples.
Theoretical Frameworks for Predicting this compound's Reactivity and Interactions.
Computational and theoretical chemistry offer powerful tools for predicting the behavior of this compound at the molecular level. Quantum mechanical calculations can be used to understand its intrinsic reactivity and to model its interactions with enzymes and other biomolecules. Molecular dynamics simulations can provide insights into the conformational flexibility of this compound and its derivatives, as well as their binding affinities for specific protein targets. These theoretical frameworks can guide experimental studies by generating hypotheses about the potential functions and interaction partners of this compound, thereby accelerating the pace of discovery in this emerging field.
Q & A
Q. What steps ensure reproducibility in this compound synthesis and bioactivity testing?
- Methodological Answer : Document synthetic procedures in detail, including solvent purity, reaction temperatures, and catalyst loadings. Share raw spectral data (NMR, MS) in supplementary materials. For bioassays, adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles and provide step-by-step protocols in public repositories like Protocols.io .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
